molecular formula C10H9NO2 B156624 (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one CAS No. 135969-65-2

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one

Cat. No.: B156624
CAS No.: 135969-65-2
M. Wt: 175.18 g/mol
InChI Key: XWZLNPUWNUTPAU-DTWKUNHWSA-N
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Description

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is a complex organic compound with a unique structure that includes both an indene and an oxazolone moiety

Scientific Research Applications

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indene derivative with an amino alcohol in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Mechanism of Action

The mechanism of action of (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]oxazole: Shares a similar core structure but lacks the tetrahydro component.

    Oxazolone derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one apart is its unique combination of an indene and an oxazolone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aS,8bR)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZLNPUWNUTPAU-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472785
Record name (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135969-65-2
Record name (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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